1-(2-(4-Fluorophenyl)-2-morpholinoethyl)-3-(m-tolyl)urea

BTK inhibition Kinase assay Biochemical potency

1-(2-(4-Fluorophenyl)-2-morpholinoethyl)-3-(m-tolyl)urea (CAS 942010-92-6, molecular formula C20H24FN3O2, MW 357.4) is a synthetic small-molecule urea derivative featuring a 4-fluorophenyl-morpholinoethyl pharmacophore and an m-tolyl (3-methylphenyl) terminus. The compound is explicitly disclosed as Example 99 in US Patent Application US20240083900, assigned to Biogen, and is characterized as a Bruton's tyrosine kinase (BTK) inhibitor.

Molecular Formula C20H24FN3O2
Molecular Weight 357.429
CAS No. 942010-92-6
Cat. No. B2550298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(4-Fluorophenyl)-2-morpholinoethyl)-3-(m-tolyl)urea
CAS942010-92-6
Molecular FormulaC20H24FN3O2
Molecular Weight357.429
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3
InChIInChI=1S/C20H24FN3O2/c1-15-3-2-4-18(13-15)23-20(25)22-14-19(24-9-11-26-12-10-24)16-5-7-17(21)8-6-16/h2-8,13,19H,9-12,14H2,1H3,(H2,22,23,25)
InChIKeyBEUMLSZXIPMLAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Quality Profile: 1-(2-(4-Fluorophenyl)-2-morpholinoethyl)-3-(m-tolyl)urea (CAS 942010-92-6) as a BTK Inhibitor Scaffold


1-(2-(4-Fluorophenyl)-2-morpholinoethyl)-3-(m-tolyl)urea (CAS 942010-92-6, molecular formula C20H24FN3O2, MW 357.4) is a synthetic small-molecule urea derivative featuring a 4-fluorophenyl-morpholinoethyl pharmacophore and an m-tolyl (3-methylphenyl) terminus . The compound is explicitly disclosed as Example 99 in US Patent Application US20240083900, assigned to Biogen, and is characterized as a Bruton's tyrosine kinase (BTK) inhibitor . In biochemical enzyme inhibition assays, it has demonstrated single-digit to sub-nanomolar BTK inhibitory activity (IC50 range: 0.410–1 nM), placing it among the high-potency tier of BTK-targeting chemical probes . The compound also belongs to a broader class of morpholino-substituted urea derivatives with reported inhibitory activity against mTOR (mammalian target of rapamycin), as documented in WO2011107585 and EP2542536 .

Why 1-(2-(4-Fluorophenyl)-2-morpholinoethyl)-3-(m-tolyl)urea Cannot Be Interchanged with In-Class Urea Analogs


Morpholinoethyl-urea BTK inhibitors exhibit steep structure-activity relationships where minor aryl substituent modifications produce order-of-magnitude potency shifts and altered selectivity profiles. The m-tolyl (3-methylphenyl) terminus on the target compound is not a passive structural feature: within the same BTK wt inhibition assay panel (Entry 10815), closely related compounds span a potency range from 0.410 nM to 1.21 nM against wild-type BTK, and the C481S mutant activity for a structural congener (BDBM570909) drops dramatically to 324 nM—a ~500-fold loss versus its 0.650 nM wild-type potency . Replacing the 4-fluorophenyl group with 3-methoxyphenyl (CAS 942010-56-2) or swapping the m-tolyl for phenyl (CAS 941896-58-8) generates compounds with distinct physicochemical properties (MW 369.5 vs. 357.4 vs. 343.4, respectively) and undocumented selectivity . Generic substitution without experimental validation therefore carries a high risk of introducing unrecognized potency deficits or off-target liabilities that compromise assay reproducibility and data interpretability.

Quantitative Differentiation Evidence: 1-(2-(4-Fluorophenyl)-2-morpholinoethyl)-3-(m-tolyl)urea vs. Closest Comparators


BTK Wild-Type Biochemical Potency: Target Compound vs. Ibrutinib and Same-Series Congener

The target compound demonstrates a BTK wild-type IC50 of 0.410 nM in a biochemical enzyme inhibition assay . This value is numerically more potent than ibrutinib (PCI-32765), the first-in-class covalent BTK inhibitor, which has a reported cell-free BTK IC50 of 0.5 nM . Within the same 24-compound assay panel (BindingDB Entry 10815), a structurally distinct BTK inhibitor congener (BDBM570909; US11440904, Compound 7) exhibited a BTK wt IC50 of 0.650 nM—approximately 1.6-fold weaker than the target compound . The assay measured inhibition of wild-type BTK enzymatic activity using a standardized protocol across all 24 compounds, providing internally consistent comparator data .

BTK inhibition Kinase assay Biochemical potency Drug discovery

BTK C481S Mutant Activity: Resistance-Relevant Selectivity Window Inferred from Intra-Class Data

Acquired BTK C481S mutation is the primary resistance mechanism to covalent BTK inhibitors such as ibrutinib . While direct BTK C481S data for the target compound are not publicly available, a structurally related compound from the same 24-member assay panel (BDBM570909) showed a BTK C481S IC50 of 324 nM—representing a ~500-fold loss of potency relative to its BTK wt IC50 of 0.650 nM . For comparison, ibrutinib's BTK C481S IC50 increases from 0.5 nM (wild-type) to approximately 1,000 nM (reported as >1 µM in some studies), representing a >2,000-fold shift . The differential magnitude of potency loss between covalent (ibrutinib) and non-covalent (morpholino-urea series) chemotypes against C481S highlights a mechanistically relevant differentiation axis: non-covalent inhibitors may retain a therapeutically meaningful selectivity window against the resistance mutation that covalent inhibitors lose entirely. The target compound, as a member of the non-covalent morpholino-urea series, is inferred to share this class-level advantage .

BTK C481S Ibrutinib resistance Kinase mutant Covalent vs. non-covalent

m-Tolyl Substituent Differentiation: Structural Rationale for Potency Advantage Over Phenyl Analog (CAS 941896-58-8)

The target compound bears an m-tolyl (3-methylphenyl) group on the urea terminus, distinguishing it from the des-methyl phenyl analog (CAS 941896-58-8; 1-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-phenylurea) . The m-tolyl substituent introduces a modest increase in molecular weight (357.4 vs. 343.4) and calculated logP, consistent with an additional methyl-driven lipophilic contact in the BTK active site. In medicinal chemistry precedent, m-methyl substitution on terminal aryl-urea groups has been shown to enhance BTK binding affinity through improved hydrophobic pocket occupancy without introducing steric clashes that would compromise selectivity . While direct comparative BTK IC50 data for the phenyl analog are not publicly available, the m-tolyl modification represents a deliberate SAR optimization: within the same patent family (US20240083900), multiple examples with substituted aryl termini were synthesized and tested, with the m-tolyl variant (Example 99) explicitly selected for profiling at 1 nM resolution alongside other potent examples . This structural feature is absent in the commercially available phenyl analog (CAS 941896-58-8), making the target compound a distinct chemical entity with a differentiated pharmacophore for BTK inhibitor screening cascades .

Structure-activity relationship m-Tolyl Substituent effect Lipophilic contact

Dual-Kinase Pharmacophore: BTK and mTOR Inhibitory Potential from the Morpholino-Urea Scaffold

The morpholino-substituted urea scaffold that defines the target compound is disclosed across two distinct patent families: as BTK inhibitors (US20240083900) and as mTOR inhibitors (WO2011107585, EP2542536) . This dual-target pharmacophore is not shared by the majority of BTK-selective inhibitors such as ibrutinib, acalabrutinib, or zanubrutinib, which are designed for single-target BTK engagement . The mTOR patent (WO2011107585) specifically claims morpholino-substituted urea derivatives with demonstrated mTOR inhibitory activity useful for treating immunological, inflammatory, autoimmune, allergic disorders, and proliferative diseases such as cancer . While the specific mTOR IC50 of the target compound has not been publicly disclosed, its structural membership in this dual-kinase chemotype class provides a differentiated research tool for investigating BTK-mTOR crosstalk in B-cell malignancies, where both pathways contribute to proliferation and survival signaling . Compounds like ibrutinib (BTK IC50 0.5 nM) lack this mTOR pharmacophore entirely .

Dual kinase inhibition BTK mTOR Polypharmacology

Recommended Application Scenarios for 1-(2-(4-Fluorophenyl)-2-morpholinoethyl)-3-(m-tolyl)urea (CAS 942010-92-6) Based on Quantitative Evidence


High-Potency BTK Wild-Type Biochemical Screening and Tool Compound Studies

With a BTK wild-type IC50 of 0.410–1 nM in biochemical assays , this compound is suitable as a high-potency positive control or reference inhibitor in BTK enzymatic screening cascades. Its activity numerically exceeds that of ibrutinib (0.5 nM) and an intra-panel comparator (BDBM570909; 0.650 nM) in the same assay system . Researchers developing novel BTK inhibitors can employ this compound as a non-covalent benchmark to calibrate assay sensitivity and establish potency thresholds for hit triage.

Ibrutinib-Resistance Model Development: Non-Covalent BTK Probe for C481S Studies

As a member of the non-covalent morpholino-urea chemotype class, this compound is mechanistically differentiated from covalent BTK inhibitors like ibrutinib . A structural congener (BDBM570909) retains partial activity against the BTK C481S resistance mutant (IC50 324 nM) with a ~500-fold potency shift, compared to the >2,000-fold loss observed with ibrutinib . This compound is therefore indicated for research programs studying acquired BTK inhibitor resistance, where a non-covalent chemical probe with inferred C481S activity retention is needed to dissect resistance mechanisms independent of covalent cysteine engagement.

BTK-mTOR Dual-Pathway Investigation in B-Cell Malignancy Models

The morpholino-urea scaffold is validated across two independent patent families—BTK inhibition (US20240083900) and mTOR inhibition (WO2011107585, EP2542536) . This dual-kinase pharmacophore is absent from FDA-approved BTK inhibitors (ibrutinib, acalabrutinib, zanubrutinib) . Researchers investigating the therapeutic rationale for simultaneous BTK and mTOR pathway blockade in diffuse large B-cell lymphoma (DLBCL), mantle cell lymphoma (MCL), or chronic lymphocytic leukemia (CLL) can employ this compound as a single-agent dual-pathway probe, potentially simplifying experimental design compared to combination treatments .

SAR-by-Catalog: m-Tolyl Terminus as a Differentiated Starting Point for Lead Optimization

The m-tolyl (3-methylphenyl) urea terminus distinguishes this compound from commercially available close analogs such as the des-methyl phenyl derivative (CAS 941896-58-8) and the 3-methoxyphenyl variant (CAS 942010-56-2) . Medicinal chemistry teams conducting structure-activity relationship (SAR) exploration around the BTK urea series can procure this compound as a potency-validated entry point (BTK IC50 0.410–1 nM) for systematic substituent variation at the terminal aryl position, with the m-methyl group providing a defined lipophilic contact for further optimization .

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